3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one

Antitubercular Drug Discovery DXR Inhibition Enzyme Binding Affinity

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one (CAS 102227-52-1; also named 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-) is a low-molecular-weight (163.13 g/mol) heterocyclic compound composed of a pyridine ring linked at the 4-position to a 1,2,4-oxadiazol-5-one core. This scaffold belongs to the 1,2,4-oxadiazole-5-one class, widely recognized as a carboxylic acid bioisostere, and has been studied in the context of antimycobacterial drug discovery, where it engages the M.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12366826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2NC(=O)ON2
InChIInChI=1S/C7H7N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4,6,10H,(H,9,11)
InChIKeyZRAGUWMUQRHCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one – Core Heterocyclic Scaffold for Medicinal Chemistry & Bioisostere Procurement


3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one (CAS 102227-52-1; also named 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-) is a low-molecular-weight (163.13 g/mol) heterocyclic compound composed of a pyridine ring linked at the 4-position to a 1,2,4-oxadiazol-5-one core . This scaffold belongs to the 1,2,4-oxadiazole-5-one class, widely recognized as a carboxylic acid bioisostere, and has been studied in the context of antimycobacterial drug discovery, where it engages the M. tuberculosis enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with a binding affinity (Kd) of 90 nM [1]. The compound is commercially available at ≥95% purity from multiple suppliers for research use .

Why Generic Substitution Fails for 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one – Positional Isomerism and Bioisostere Class Divergence


In-class compounds bearing the 1,2,4-oxadiazol-5-one core cannot be freely interchanged because both the position of the pyridine attachment (4-pyridinyl vs. 3-pyridinyl vs. 2-pyridinyl) and the choice of bioisostere ring system (oxadiazol-5-one vs. oxadiazole-5-thione vs. tetrazole) profoundly alter hydrogen-bonding geometry, lipophilicity, and target engagement . The 4-pyridinyl isomer presents the pyridine nitrogen in a para relationship to the oxadiazolone ring, a spatial arrangement that dictates distinct molecular recognition compared to the meta-substituted 3-pyridinyl isomer [1]. Furthermore, the oxadiazol-5-one ring serves as a pH-dependent carboxylic acid mimic with a pKa near physiological range, whereas the corresponding thione and tetrazole isosteres exhibit different ionization states and metabolic stability profiles [2]. These molecular-level differences translate into non-interchangeable biological outcomes, as demonstrated by the variable antimycobacterial activity observed across pyridine-oxadiazolone series [2].

Quantitative Differentiation Evidence for 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one vs. Key Analogs


M. tuberculosis DXR Enzyme Binding Affinity – 3-Pyridin-4-yl-oxadiazolone vs. Class Baseline

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one demonstrates a dissociation constant (Kd) of 90 nM against recombinant M. tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in a spectrofluorimetric binding assay, with a corresponding enzyme inhibition IC50 of 8.0 µM [1]. This target engagement places the compound within the active range of DXR-directed antitubercular scaffolds. In the broader pyridine-oxadiazolone series evaluated against M. tuberculosis H37Rv, related compounds exhibited whole-cell activity ranging from 0.5 to 16 times the potency of pyrazinamide, establishing a class-level benchmark against which the 4-pyridinyl isomer's enzyme-level potency can be contextualized [2].

Antitubercular Drug Discovery DXR Inhibition Enzyme Binding Affinity

Lipophilicity Differential – 4-Pyridinyl vs. 3-Pyridinyl Oxadiazolone Isomers

The 4-pyridinyl oxadiazolone isomer (target compound) exhibits a calculated LogP of 0.4249 . This moderate hydrophilicity differs from the 3-pyridinyl positional isomer, which presents a distinct dipole moment and hydrogen-bonding vector due to the meta orientation of the pyridine nitrogen relative to the oxadiazolone ring [1]. In the context of the Gezginci et al. antimycobacterial series, lipophilicity modulation via pivaloyloxymethyl prodrug derivatization was employed to enhance cellular permeability, indicating that the intrinsic LogP of the parent oxadiazolone is a critical parameter governing membrane penetration [2].

Physicochemical Profiling LogP Comparison Isomeric Differentiation

Carboxylic Acid Bioisostere Selection – Oxadiazol-5-one vs. Tetrazole vs. Oxadiazole-5-thione

The 1,2,4-oxadiazol-5-one ring is an established carboxylic acid bioisostere with a pKa typically in the range of 5–7, closely mimicking the ionization state of a carboxylate at physiological pH [1]. In the Gezginci et al. study, the oxadiazol-5-one and oxadiazole-5-thione series were directly compared as isosteres of pyrazinoic acid and nicotinic acid; the majority of oxadiazol-5-one compounds exhibited antimycobacterial activity between 0.5× and 16× the potency of pyrazinamide, with the oxadiazolone derivatives showing generally superior potency to the corresponding thione analogs in the pivaloyloxymethyl prodrug series [2]. This positions the oxadiazol-5-one core as a preferred bioisostere choice over the thione variant when metabolic activation via esterase cleavage is part of the design strategy.

Bioisostere Design Carboxylic Acid Mimic pKa Comparison

Commercial Availability and Purity Benchmarking – 3-Pyridin-4-yl-oxadiazolone vs. Closest Analogs

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is stocked by multiple reputable research chemical suppliers at a standard purity of 95% . This contrasts with several closely related oxadiazolone analogs (e.g., 3-pyridin-3-yl, 3-pyrazin-2-yl, and 5-substituted variants), which are less readily available from stock, often requiring custom synthesis. The compound is supplied in quantities from 50 mg to 5 g, with storage at 2–8°C under dry conditions recommended .

Chemical Procurement Building Block Availability Purity Grade

Prioritized Application Scenarios for 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one Based on Quantitative Evidence


Antitubercular Lead Optimization – DXR Enzyme-Targeted Scaffold Expansion

With a confirmed Kd of 90 nM against M. tuberculosis DXR , this compound serves as a validated starting point for fragment-based or structure-guided optimization of antitubercular agents. The 95% commercial purity and off-the-shelf availability enable rapid SAR expansion around the 4-pyridinyl-oxadiazolone core, building on the class-level observation that oxadiazolone prodrugs achieve 0.5–16× pyrazinamide potency in whole-cell M. tuberculosis assays [1].

Carboxylic Acid Bioisostere Screening in Target Engagement Assays

The oxadiazol-5-one ring is an established carboxylic acid mimic with a pKa of ~5–7 [1]. The 4-pyridinyl substitution provides a defined hydrogen-bond acceptor vector (pyridine N) that differs from the 3-pyridinyl isomer. This compound can be systematically compared against tetrazole and carboxylate controls in biochemical assays where the ionization state and H-bond geometry of the acid isostere are critical determinants of potency.

Physicochemical Property Benchmarking for CNS or Antibacterial Drug Design

The computed LogP of 0.42 and TPSA of 71.78 Ų place this compound within favorable ranges for both oral bioavailability (Lipinski Rule of 5 compliance) and potential CNS penetration. This makes it a suitable reference compound for physicochemical profiling panels comparing oxadiazolone positional isomers and bioisostere classes in drug discovery programs.

Chemical Biology Probe Development – DXR Pathway Elucidation

Given its moderate enzyme inhibition IC50 of 8.0 µM against DXR , the compound can be deployed as a tool molecule for chemical biology studies investigating the non-mevalonate pathway (MEP/DOXP pathway) in mycobacteria. Its commercial availability in multi-gram quantities supports derivatization for affinity chromatography, photoaffinity labeling, or fluorescent probe synthesis.

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